molecular formula C10H14N2O2 B13881088 4-Amino-2-(propylamino)benzoic acid CAS No. 19714-99-9

4-Amino-2-(propylamino)benzoic acid

Cat. No.: B13881088
CAS No.: 19714-99-9
M. Wt: 194.23 g/mol
InChI Key: FTXRHBGGRDCMRQ-UHFFFAOYSA-N
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Description

4-Amino-2-(propylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group and a propylamino group attached to a benzoic acid core. It is a derivative of para-aminobenzoic acid, which is known for its various applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. One common method starts with 4-aminobenzoic acid as the starting material. The synthetic route is characterized by simple operations, high total yields, and mild reaction conditions .

    Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid to introduce the propylamino group.

    Esterification: The intermediate product is then esterified to form an ester derivative.

    Final Alkylation: The ester derivative undergoes a final alkylation to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(propylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or reduced forms.

    Substitution: The amino and propylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Amino-2-(propylamino)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for local anesthetics and other therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid. This mechanism is similar to that of para-aminobenzoic acid, which is known to inhibit bacterial growth by interfering with folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

19714-99-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-2-(propylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h3-4,6,12H,2,5,11H2,1H3,(H,13,14)

InChI Key

FTXRHBGGRDCMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

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